Methyl 7-(4-chlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-BENZOYL-7-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a tetrazole ring fused with a pyrimidine ring, along with benzoyl and chlorophenyl substituents
Preparation Methods
The synthesis of METHYL 6-BENZOYL-7-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole and pyrimidine rings. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or other functional groups.
Scientific Research Applications
METHYL 6-BENZOYL-7-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include other tetrazole and pyrimidine derivatives. What sets METHYL 6-BENZOYL-7-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE apart is its unique combination of substituents, which can confer distinct chemical and biological properties. Some similar compounds are:
- Methyl (7S)-6-benzoyl-7-(2-chlorophenyl)-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-5-carboxylate
- 2-thio-containing pyrimidines
This compound’s unique structure makes it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C19H14ClN5O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
methyl 6-benzoyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-18(27)15-14(17(26)12-5-3-2-4-6-12)16(11-7-9-13(20)10-8-11)25-19(21-15)22-23-24-25/h2-10,16H,1H3,(H,21,22,24) |
InChI Key |
NWOWWIIVKVHFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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